2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide
Description
2-Chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with an ethyl group at position 5, a phenyl group at position 4, and a nitro group at position 4 of the benzamide moiety. Its structural complexity—including electron-withdrawing (nitro, chloro) and hydrophobic (ethyl, phenyl) groups—suggests tunable physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-2-15-16(11-6-4-3-5-7-11)20-18(26-15)21-17(23)13-9-8-12(22(24)25)10-14(13)19/h3-10H,2H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGHFICNVRBKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating under reflux.
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under acidic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids like sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating certain biochemical pathways . The nitro group may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Below is a comparative analysis of the target compound with structurally related benzamide-thiazole derivatives, focusing on substituent effects, biological relevance, and physicochemical properties.
Table 1: Structural Comparison of Benzamide-Thiazole Derivatives
Key Observations
Chloro substituents (e.g., in the target compound and ) improve lipophilicity, aiding membrane penetration but may reduce solubility. Phenyl and benzothiazole extensions () introduce steric bulk and π-stacking capabilities, which could improve target affinity in hydrophobic pockets .
Enzyme Inhibition Profiles: highlights that analogs with a nitro-thiazole core (e.g., nitazoxanide derivatives) directly inhibit PFOR, a key enzyme in anaerobic metabolism. In contrast, acetyl-substituted derivatives () may shift activity toward kinases or proteases due to altered hydrogen-bonding capacity .
Physicochemical Properties :
- Solubility : The nitro and chloro groups in the target compound likely reduce aqueous solubility compared to fluoro-substituted analogs (e.g., ).
- Thermodynamic Stability : Ethyl and phenyl groups on the thiazole ring (target compound) may enhance crystal packing efficiency, as seen in related structures with intermolecular hydrogen bonds (e.g., C–H⋯O/N interactions in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
